molecular formula C12H15N3O B2879828 N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine CAS No. 790270-70-1

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine

Cat. No. B2879828
M. Wt: 217.272
InChI Key: KYCYPBXDPWNBQX-UHFFFAOYSA-N
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Description

“N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine” is a compound that has been studied in various fields of chemistry . It is characterized by the presence of a phenyl group and an oxadiazole ring, which are known to contribute to its chemical properties .


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the oxadiazole ring and the attachment of the phenyl group . The yield of the synthesis process can vary, but it has been reported to be as high as 79% . The synthesis process is typically confirmed using techniques such as Mass, NMR, and FTIR spectroscopy .


Molecular Structure Analysis

The molecular structure of “N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine” is characterized by the presence of a phenyl group and an oxadiazole ring . The C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions, including those leading to the formation of novel derivatives . These reactions often involve the oxadiazole ring and the phenyl group, which can react with other compounds to form new structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine” are influenced by its molecular structure. For example, its melting point has been reported to be between 133–135 °C . Its FTIR spectrum shows peaks corresponding to C=O and OH groups .

Future Directions

Future research on “N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine” could focus on further elucidating its mechanism of action and exploring its potential applications in various fields. For example, its derivatives have been used for antimicrobial activity and exhibit good antibacterial and anti-functional activity . Additionally, further optimization of the synthesis process could lead to improved yields and the development of new derivatives .

properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCYPBXDPWNBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine

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